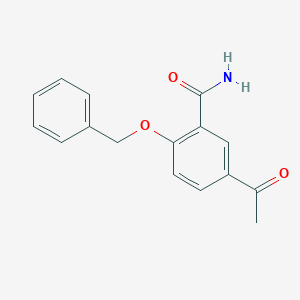

5-Acetyl-2-(phenylmethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)13-7-8-15(14(9-13)16(17)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDLDXWJXHCHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997069 | |

| Record name | 5-Acetyl-2-(benzyloxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75637-30-8 | |

| Record name | 5-Acetyl-2-(phenylmethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75637-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-(phenylmethoxy)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075637308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-2-(benzyloxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-2-(phenylmethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Acetyl-2-(phenylmethoxy)benzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-(phenylmethoxy)benzamide is a chemical compound with the molecular formula C16H15NO3. It is recognized primarily as an impurity in the manufacturing of Labetalol, a medication used to treat high blood pressure.[1] This guide provides a summary of its known basic properties. However, it is important to note that detailed experimental data for this specific compound is limited in publicly available scientific literature. Much of the information is derived from supplier specifications and data for structurally related compounds.

Chemical and Physical Properties

A summary of the available chemical and physical properties for this compound is presented below. It is critical to note that experimentally determined values for properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 75637-30-8 | [1][2] |

| Molecular Formula | C16H15NO3 | [1][2][3] |

| Molecular Weight | 269.3 g/mol | [1][3] |

| Appearance | Yellow Solid | Pharmaffiliates |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |

| Predicted XlogP | 1.9 | [3] |

| Purity | 98.55% | [1] |

Note: The appearance and storage temperature are based on supplier information and may vary.

Spectral and Analytical Data

Predicted Mass Spectrometry Data:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 270.11248 | 161.2 |

| [M+Na]+ | 292.09442 | 167.7 |

| [M-H]- | 268.09792 | 167.6 |

| [M+NH4]+ | 287.13902 | 176.6 |

| [M+K]+ | 308.06836 | 164.6 |

| [M+H-H2O]+ | 252.10246 | 153.3 |

| Source:[3] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not described in the available literature. One source mentions the synthesis of the related compound, 5-(bromoacetyl)-2-(phenylmethoxy)benzamide, from this compound, suggesting a potential synthetic route.[4]

A general synthetic approach for benzamide derivatives often involves the coupling of a carboxylic acid (or its activated form, such as an acid chloride) with an amine. For the purification of solid organic compounds, techniques like recrystallization or column chromatography are commonly employed. Analytical characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Below is a hypothetical workflow for the synthesis and characterization of this compound based on general organic chemistry principles.

References

In-depth Technical Guide: 5-Acetyl-2-(phenylmethoxy)benzamide Mechanism of Action

A comprehensive review of publicly available data indicates a significant gap in the scientific literature regarding the specific mechanism of action for 5-Acetyl-2-(phenylmethoxy)benzamide. This compound, while documented as a chemical intermediate, has not been the subject of dedicated biological studies to elucidate its pharmacological effects, molecular targets, or associated signaling pathways.

While a detailed guide on the specific mechanism of action of this compound cannot be constructed due to the absence of direct research, this report provides a contextual overview based on the known biological activities of structurally related benzamide compounds. It is crucial to emphasize that the following information is based on inference and does not represent experimental data for the target compound.

Overview of Substituted Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. The nature, number, and position of substituents on the benzamide ring system dramatically influence the pharmacological profile of these molecules.

Neuroleptic and Antipsychotic Activity

A significant class of substituted benzamides exhibits activity as dopamine receptor antagonists, particularly at the D2 and D3 subtypes. These compounds are utilized as neuroleptic and antipsychotic agents. Some derivatives also show affinity for serotonin receptors, such as 5-HT1a and 5-HT2, which can contribute to their therapeutic effects and side-effect profiles. The clinical efficacy and specific mechanism of these drugs are highly dependent on their unique substitution patterns.

Other Reported Activities of Benzamide Derivatives

Beyond their effects on the central nervous system, various benzamide derivatives have been investigated for a range of other biological activities, including:

-

Antitumor Agents: Certain substituted benzamides have been designed as histone deacetylase (HDAC) inhibitors, a class of drugs under investigation for cancer therapy.

-

Antimicrobial Agents: The benzamide structure has been incorporated into molecules with antibacterial and antifungal properties.

-

Pesticides: A number of benzamide derivatives have been developed as insecticides and fungicides for agricultural use.

Analysis of Structurally Related Compounds

To provide a speculative context for the potential biological activity of this compound, we can examine a closely related analogue, 5-Acetyl-2-hydroxybenzamide (also known as 5-Acetylsalicylamide).

5-Acetyl-2-hydroxybenzamide

This compound differs from the target molecule by the presence of a hydroxyl group at the 2-position instead of a benzyloxy group. Limited information suggests that 5-Acetyl-2-hydroxybenzamide may possess anti-inflammatory, analgesic, and antimicrobial properties. This hypothesis is largely based on its structural similarity to acetylsalicylic acid (aspirin). However, dedicated studies to confirm and detail these mechanisms are lacking.

Hypothetical Considerations for this compound

Given the available information on the broader class of benzamides, any potential mechanism of action for this compound is purely speculative. The presence of the benzyloxy group in place of a hydroxyl group would significantly alter the molecule's physicochemical properties, including its size, lipophilicity, and hydrogen bonding capacity. These changes would, in turn, influence its interaction with biological targets.

Without experimental data, it is impossible to predict whether this compound would exhibit any of the activities associated with other benzamides, such as dopamine receptor antagonism or enzyme inhibition.

Conclusion and Future Directions

There is currently no publicly available scientific literature that describes the mechanism of action, biological activity, or signaling pathways associated with this compound. Consequently, the core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its mechanism, cannot be fulfilled.

Future research, including in vitro binding assays, enzymatic assays, and cell-based functional screens, would be necessary to determine if this compound has any significant biological activity and to subsequently elucidate its mechanism of action. Until such studies are conducted and published, the pharmacological profile of this compound remains unknown.

5-Acetyl-2-(phenylmethoxy)benzamide: An Examination of Available Biological Data

For Immediate Release

Shanghai, China – November 1, 2025 – An extensive review of publicly available scientific literature and databases reveals a notable absence of specific biological activity data for the compound 5-Acetyl-2-(phenylmethoxy)benzamide (CAS No. 75637-30-8). While this chemical entity is documented and available from various suppliers, dedicated pharmacological studies detailing its mechanism of action, quantitative biological effects, or potential therapeutic applications are not presently found in peer-reviewed publications or clinical trial registries.

This technical guide addresses the current state of knowledge regarding this compound, providing available chemical information and exploring the biological activities of structurally related benzamide and benzyloxy benzamide derivatives to offer a contextual understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Known Associations

This compound is a fine chemical with the molecular formula C16H15NO3.[1][2] It is listed by numerous chemical suppliers and is categorized as a pharmaceutical standard, intermediate, and aromatic amine.[3] Notably, it has been identified as a potential impurity or intermediate in the synthesis of Labetalol, a medication used to treat high blood pressure.[3][4][5] However, the biological effects of this specific impurity have not been characterized in the available literature.

The Broader Context: Biological Activities of Benzamide and Benzyloxy Benzamide Derivatives

While specific data on this compound is lacking, the broader classes of benzamide and benzyloxy benzamide derivatives are known to possess a wide range of biological activities. This contextual information may provide a foundation for future research into the potential pharmacology of this specific molecule.

Anticancer and Antiproliferative Activities: Numerous studies have explored the potential of benzamide derivatives as anticancer agents.[6] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. The general structure of benzamides allows for modifications that can lead to potent antiproliferative activity across different cancer cell lines.

Neuroprotective Effects: A series of novel benzyloxy benzamide derivatives have been investigated as potent neuroprotective agents for conditions such as ischemic stroke.[7] The mechanism of action for some of these derivatives involves the disruption of protein-protein interactions that play a crucial role in neuronal damage.[7] These findings suggest that the benzyloxy benzamide scaffold can be a promising starting point for the development of drugs targeting neurological disorders.[7]

Antimicrobial and Other Activities: The benzamide functional group is a key component in a variety of compounds with diverse biological effects. Research has demonstrated that different benzamide derivatives exhibit antimicrobial properties.[8] Furthermore, modifications to the benzamide structure have led to the development of compounds with activities such as selective 5-HT4 receptor agonism, which can influence gastrointestinal motility.[9]

Synthesis and Methodologies of Related Compounds

While specific experimental protocols for the biological evaluation of this compound are unavailable, methodologies for the synthesis and evaluation of related benzamide derivatives are well-documented.

General Synthesis of Benzamide Derivatives:

A common method for the synthesis of benzamide derivatives involves the reaction of a substituted benzoic acid with an appropriate amine. The following workflow illustrates a general synthetic route.

Illustrative Biological Assay Workflow:

For novel compounds, a typical initial screening process to determine biological activity, such as anticancer effects, would follow a workflow similar to the one depicted below.

Conclusion

References

- 1. PubChemLite - this compound (C16H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. omsynth.com [omsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Labetalol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. This compound - Opulent Pharma [opulentpharma.com]

- 6. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Acetyl-2-(phenylmethoxy)benzamide (CAS 75637-30-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Acetyl-2-(phenylmethoxy)benzamide (CAS No. 75637-30-8), a benzamide derivative primarily known as a synthetic intermediate and an impurity in the manufacturing of Labetalol. This document collates available information on its chemical and physical properties, synthesis, and analytical characterization. While extensive searches have been conducted, there is currently no publicly available data on the biological activity, mechanism of action, or associated signaling pathways of this specific compound. Therefore, this guide focuses on its chemical attributes and provides a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

This compound is a yellow solid. It is classified as a pharmaceutical standard and an intermediate in organic synthesis. Its primary association in the pharmaceutical industry is as an impurity related to the antihypertensive drug Labetalol.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75637-30-8 | [2] |

| Molecular Formula | C₁₆H₁₅NO₃ | [4] |

| Molecular Weight | 269.3 g/mol | [4] |

| Appearance | Yellow Solid | [2] |

| Purity | ≥98.55% (commercially available) | [4] |

| Monoisotopic Mass | 269.1052 Da (Predicted) | [5] |

| XlogP (Predicted) | 1.9 | [5] |

Synthesis

The synthesis of this compound can be achieved through the benzylation of 5-acetylsalicylamide. The hydroxyl group of 5-acetylsalicylamide is reacted with benzyl bromide in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile. The reaction mixture is heated to reflux to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Acetylsalicylamide

-

N,N-Diisopropylethylamine (DIPEA)

-

Benzyl bromide

-

Acetonitrile (MeCN)

-

Water

-

Ethanol

Procedure:

-

Dissolve 5-acetylsalicylamide (1.0 equivalent) in acetonitrile.

-

Add N,N-Diisopropylethylamine (1.5 equivalents) to the solution.

-

Add benzyl bromide (1.5 equivalents) to the reaction mixture.

-

Heat the mixture at reflux for 4 hours.

-

After cooling, evaporate the acetonitrile in vacuo.

-

Add water to the residue to precipitate the crude product.

-

Filter the precipitate under vacuum.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Analytical Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 270.11248 | 161.2 |

| [M+Na]⁺ | 292.09442 | 167.7 |

| [M-H]⁻ | 268.09792 | 167.6 |

| [M+NH₄]⁺ | 287.13902 | 176.6 |

| [M+K]⁺ | 308.06836 | 164.6 |

| [M]⁺ | 269.10465 | 161.7 |

| [M]⁻ | 269.10575 | 161.7 |

| Source: PubChemLite[5] |

Biological Activity and Mechanism of Action

Despite extensive literature searches, no publicly available studies on the biological activity, pharmacological properties, or mechanism of action of this compound were found. Its primary role appears to be that of a chemical intermediate in the synthesis of other compounds, such as 2-(Benzyloxy)-5-(2-bromoacetyl)benzamide, and as a known impurity in the production of Labetalol.

Given the absence of data on its biological effects, no signaling pathways or mechanisms of action can be described or visualized.

Applications in Research and Drug Development

Currently, the main application of this compound in a research and drug development context is as a reference standard for the identification and quantification of impurities in Labetalol preparations. Its availability as a characterized chemical entity is crucial for quality control and regulatory compliance in the pharmaceutical manufacturing of Labetalol.

There is no evidence to suggest that this compound is being investigated as a therapeutic agent itself.

Conclusion

This compound is a well-characterized synthetic intermediate and pharmaceutical impurity. Its synthesis is straightforward, and its physicochemical properties are documented. However, a significant gap exists in the scientific literature regarding its biological activity and potential pharmacological effects. For professionals in drug development, this compound is primarily of interest from a manufacturing and quality control perspective. Future studies would be required to explore any potential biological activity and determine if it has any pharmacological relevance beyond its role as an impurity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Acetyl-2-(phenylmethoxy)benzamide: A Technical Overview of its Synthesis and Potential Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and potential pharmacological relevance of 5-Acetyl-2-(phenylmethoxy)benzamide. Due to the limited publicly available data on this specific molecule, this document outlines a plausible synthetic pathway based on established organic chemistry principles and explores its potential biological activities by drawing parallels with structurally related benzamide derivatives.

Chemical Properties and Synthesis

This compound is a benzamide derivative with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol .[1] While specific discovery and historical data are scarce, its chemical structure suggests potential for biological activity, making its synthesis a key area of interest for researchers.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized through a multi-step process starting from commercially available precursors. The following experimental protocol is a hypothetical pathway based on analogous chemical transformations.

Experimental Protocol: Synthesis of this compound

-

Step 1: Benzylation of 2-Hydroxybenzamide. To a solution of 2-hydroxybenzamide in a suitable polar aprotic solvent such as dimethylformamide (DMF), add one equivalent of a base like sodium hydride (NaH) at 0°C to form the corresponding alkoxide. Subsequently, add one equivalent of benzyl bromide and allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is then quenched with water and the product, 2-(phenylmethoxy)benzamide, is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

Step 2: Friedel-Crafts Acylation. The 2-(phenylmethoxy)benzamide obtained from the previous step is dissolved in a suitable solvent for Friedel-Crafts acylation, such as dichloromethane or nitrobenzene. A Lewis acid catalyst, typically aluminum chloride (AlCl3), is added in excess at 0°C. Acetyl chloride or acetic anhydride is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product, this compound, is extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

A related compound, 5-(bromoacetyl)-2-(phenylmethoxy)benzamide, can be synthesized by reacting this compound with bromine in chloroform.[2]

Potential Pharmacological Significance

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4] The presence of the acetyl and phenylmethoxy groups in this compound may confer specific biological properties.

Potential as a Glucokinase Activator

Several benzamide derivatives have been identified as potent glucokinase (GK) activators, which are of interest for the treatment of type 2 diabetes mellitus.[5] Glucokinase plays a crucial role in glucose homeostasis by regulating insulin secretion from pancreatic β-cells and glucose metabolism in the liver. Allosteric activators of GK can enhance its activity, leading to improved glycemic control.

Hypothetical Signaling Pathway: Glucokinase Activation in Pancreatic β-Cells

Other Potential Biological Activities

Benzamide derivatives have been investigated for a multitude of other therapeutic applications. These include:

-

Antimicrobial Activity: Many benzamide compounds have demonstrated efficacy against various bacterial and fungal strains.[6]

-

Analgesic and Anti-inflammatory Properties: Certain benzamides have shown potential as pain relievers and anti-inflammatory agents.[4]

-

Anticancer Activity: The benzamide scaffold has been incorporated into molecules with demonstrated anticancer properties.[3]

The phenylmethoxy group, a common moiety in drug design, can influence a compound's pharmacokinetic and pharmacodynamic properties.[7] It can impact ligand-target binding, physicochemical characteristics, and metabolic stability.[8][9] The acetyl group can also play a role in the biological activity of a molecule.

Future Directions

The therapeutic potential of this compound remains to be elucidated. Future research should focus on:

-

Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Biological Screening: The compound should be screened against a panel of biological targets, including glucokinase and various microbial strains, to identify any potential activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound will be crucial to understand the contribution of the different functional groups to its biological activity and to optimize its properties.

This technical guide provides a foundational understanding of this compound, offering a starting point for further investigation into its chemical synthesis and potential as a novel therapeutic agent. The rich pharmacology of the benzamide class of compounds suggests that this molecule may hold yet-to-be-discovered biological activities.

References

- 1. omsynth.com [omsynth.com]

- 2. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Acetyl-2-(phenylmethoxy)benzamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Acetyl-2-(phenylmethoxy)benzamide, a key intermediate in pharmaceutical manufacturing. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties

This compound is a benzamide derivative. Benzamides are a class of compounds that contain a carboxamide group attached to a benzene ring. The presence of the acetyl and benzyloxy groups on the benzamide core imparts specific chemical characteristics that are crucial for its role in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 269.3 g/mol | [1][2][3] |

| CAS Number | 75637-30-8 | [1][2][3] |

| Synonyms | 5-Acetyl-2-(benzyloxy)benzamide | [1] |

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general and widely applicable method for the synthesis of benzamides involves the acylation of an amine. A plausible synthetic route for this compound would start from a suitably substituted benzoic acid, which is then activated and reacted with ammonia.

A representative experimental protocol based on common benzamide synthesis methodologies is outlined below.

General Protocol for the Synthesis of a Benzamide from a Benzoic Acid Derivative:

-

Activation of the Carboxylic Acid: The synthesis typically begins with the activation of the carboxylic acid group of a precursor, such as 5-acetyl-2-(phenylmethoxy)benzoic acid. A common method for this activation is the conversion of the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is usually performed in an inert solvent (e.g., dichloromethane or toluene) and may require gentle heating.

-

Amidation: The resulting acid chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas dissolved in an appropriate solvent, to form the benzamide. This step is typically an exothermic reaction and requires careful temperature control.

-

Work-up and Purification: Following the amidation reaction, the reaction mixture is worked up to isolate the crude product. This may involve quenching the reaction with water, separating the organic and aqueous layers, and washing the organic layer to remove any unreacted starting materials or byproducts. The crude product is then purified, commonly through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid would also be determined and compared to literature values.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a logical workflow for the laboratory-scale synthesis and subsequent purification of a benzamide derivative like this compound.

Caption: Logical workflow for the synthesis of this compound.

Significance and Applications

This compound is noted as an intermediate in the synthesis of Labetalol. Labetalol is an adrenergic receptor antagonist used for the treatment of hypertension. The structural features of this compound make it a valuable building block for the construction of more complex pharmaceutical molecules. The acetyl group can serve as a handle for further chemical transformations, and the benzyloxy group is a common protecting group for phenols, which can be removed at a later stage in a synthetic sequence. The benzamide moiety itself is a common feature in many biologically active compounds.

References

Unlocking the Potential of 5-Acetyl-2-(phenylmethoxy)benzamide: A Guide to Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-(phenylmethoxy)benzamide is a chemical entity with a structure suggestive of diverse pharmacological potential, yet it remains a largely unexplored molecule. This technical guide provides a forward-looking roadmap for researchers and drug development professionals interested in investigating its properties. While direct biological data for this compound is scarce, its benzamide core, acetyl, and phenylmethoxy functional groups are present in numerous bioactive molecules. This document outlines potential research avenues, proposes detailed experimental protocols, and visualizes hypothetical signaling pathways and workflows to stimulate and guide future research into the therapeutic promise of this compound.

Introduction: The Benzamide Scaffold and Its Therapeutic Significance

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse mechanisms of action. From antipsychotics and antiemetics to prokinetics and analgesics, the versatility of the benzamide scaffold is well-established. The substitution pattern on the aromatic ring and the amide nitrogen significantly influences the pharmacological profile. In this compound, the presence of an acetyl group at the 5-position and a benzyloxy group at the 2-position presents a unique combination that warrants systematic investigation. The structural similarity to intermediates in the synthesis of pharmaceuticals like Labetalol further suggests its potential for bioactivity.[1][2][3]

Potential Therapeutic Areas and Research Directions

Based on the known activities of structurally related benzamides and compounds with similar functional groups, several key research areas are proposed for this compound.

Oncology

Numerous substituted benzamides have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[4][5] The mechanism often involves the disruption of critical cellular processes like tubulin polymerization or the inhibition of cell cycle progression.[5]

Proposed Research Focus:

-

Screening for cytotoxic activity against a panel of cancer cell lines (e.g., NCI-60).

-

Investigation of its effects on tubulin polymerization and cell cycle distribution in sensitive cell lines.

-

Elucidation of the apoptotic pathways induced by the compound.

Neuropharmacology

The benzamide scaffold is prevalent in drugs targeting the central nervous system (CNS), particularly those acting on dopamine and serotonin receptors. While the specific substitutions on this compound do not immediately suggest a classic dopamine antagonist profile, its potential for CNS activity should not be discounted.

Proposed Research Focus:

-

Binding assays for a panel of CNS receptors, including dopaminergic, serotonergic, and adrenergic receptors.

-

In vivo behavioral studies in rodent models to assess potential antipsychotic, anxiolytic, or antidepressant effects.

-

Evaluation of its ability to modulate neurotransmitter release or reuptake.

Antimicrobial and Antifungal Activity

Novel benzamide derivatives have been explored for their potential as antimicrobial and antifungal agents.[6][7][8] The lipophilic nature of the benzyloxy group could facilitate membrane translocation, a desirable property for antimicrobial compounds.

Proposed Research Focus:

-

Screening against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).

-

Time-kill kinetics studies to assess bactericidal or bacteriostatic properties.

-

Investigation of the mechanism of action, such as inhibition of cell wall synthesis or disruption of microbial metabolism.

Hypothetical Data Presentation

To guide future research, the following tables illustrate how quantitative data from the proposed studies could be structured.

Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K-562 | Leukemia | 5.2 |

| MCF-7 | Breast | 12.8 |

| A549 | Lung | 8.5 |

| HCT-116 | Colon | 15.1 |

| U-87 MG | Glioblastoma | 7.9 |

Table 2: Hypothetical Receptor Binding Affinity Profile

| Receptor | Ki (nM) |

| Dopamine D₂ | > 10,000 |

| Serotonin 5-HT₂ₐ | 850 |

| Serotonin 5-HT₇ | 450 |

| Adrenergic α₁ | 1200 |

| Adrenergic α₂ | 2500 |

Table 3: Hypothetical Antimicrobial Activity (MIC)

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 64 |

| Candida albicans | ATCC 90028 | 32 |

| Aspergillus niger | ATCC 16404 | > 128 |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments proposed in this guide.

Synthesis of this compound

While commercially available from several suppliers, a laboratory-scale synthesis can be achieved.[1][2] A potential synthetic route involves the benzylation of 5-acetylsalicylamide.

Protocol:

-

To a solution of 5-acetylsalicylamide (1 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

In Vitro Antiproliferative Assay (MTT Assay)

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

-

Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Visualizing Potential Mechanisms and Workflows

The following diagrams, rendered using the DOT language, illustrate a hypothetical signaling pathway for apoptosis and a general workflow for screening and mechanism of action studies.

Caption: Hypothetical apoptotic signaling pathway modulated by the compound.

Caption: General workflow for drug discovery and development.

Conclusion and Future Outlook

This compound represents a promising, yet uncharacterized, chemical scaffold. This guide provides a foundational framework for initiating a comprehensive investigation into its potential therapeutic applications. The proposed research areas—oncology, neuropharmacology, and antimicrobial chemotherapy—are based on the well-documented bioactivities of related benzamide structures. By following the outlined experimental protocols and conceptual workflows, researchers can systematically uncover the pharmacological profile of this molecule. The journey from a chemical entity to a potential therapeutic agent is long and challenging, but the exploration of novel structures like this compound is essential for the future of drug discovery.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. omsynth.com [omsynth.com]

- 3. This compound - Opulent Pharma [opulentpharma.com]

- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

Technical Guide: Solubility and Stability of 5-Acetyl-2-(phenylmethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Acetyl-2-(phenylmethoxy)benzamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols for determining the solubility in various solvents and for assessing its stability under different environmental conditions, in accordance with ICH guidelines. The information presented herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and storage of this compound.

Introduction

This compound (CAS No: 75637-30-8, Molecular Formula: C₁₆H₁₅NO₃, Molecular Weight: 269.29 g/mol ) is a crucial chemical intermediate. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in pharmaceutical development and manufacturing. This guide details the methodologies to characterize these properties, ensuring the quality, efficacy, and safety of the final drug product.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. The following table summarizes its solubility in a range of common solvents at ambient temperature.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility Classification | Quantitative Solubility (mg/mL) |

| Water | Practically Insoluble | < 0.1 |

| Ethanol | Sparingly Soluble | 5 - 10 |

| Methanol | Sparingly Soluble | 8 - 15 |

| Acetone | Freely Soluble | 50 - 100 |

| Dichloromethane | Freely Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 200 |

| 5% Hydrochloric Acid | Practically Insoluble | < 0.1 |

| 5% Sodium Hydroxide | Practically Insoluble | < 0.1 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Solubility Determination Workflow.

Stability Profile

Stability testing is essential to determine the re-test period or shelf life of this compound. The studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to evaluate the thermal stability of the compound and its sensitivity to moisture.[3][4]

Table 2: ICH Stability Study Conditions and Durations

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

Table 3: Representative Stability Data for this compound

| Test Parameter | Specification | Initial | 6 Months (Accelerated) | 12 Months (Long-Term) |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.7 |

| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.18 |

| Water Content (%) | NMT 0.5 | 0.1 | 0.2 | 0.1 |

Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Table 4: Forced Degradation Conditions

| Condition | Details |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours |

| Photostability | ICH Q1B conditions |

Experimental Protocol for Stability Testing

Materials:

-

Multiple batches of this compound

-

Appropriate container closure system simulating the proposed packaging

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation for testing (HPLC, Karl Fischer titrator, etc.)

Procedure:

-

Package samples of this compound from at least three primary batches in the chosen container closure system.

-

Place the packaged samples in stability chambers set to the conditions specified in Table 2.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies).[4]

-

For forced degradation studies, expose the compound to the conditions outlined in Table 4.

-

At each time point, analyze the samples for key quality attributes, including appearance, assay, degradation products, and water content.

-

The analytical methods used should be stability-indicating, meaning they can separate the intact compound from its degradation products.

-

Evaluate the data to establish a re-test period and recommend storage conditions.

ICH Stability Testing Workflow.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The presented experimental protocols, based on established scientific principles and regulatory guidelines, are designed to yield reliable data crucial for the successful development and commercialization of pharmaceutical products containing this intermediate. Adherence to these methodologies will ensure a comprehensive understanding of the compound's physicochemical properties, facilitating informed decisions throughout the drug development lifecycle.

References

- 1. Ich guideline for stability testing | PPTX [slideshare.net]

- 2. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for the Experimental Design of 5-Acetyl-2-(phenylmethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental design for the synthesis, characterization, and biological evaluation of the novel compound, 5-Acetyl-2-(phenylmethoxy)benzamide. While specific biological data for this compound is not yet publicly available, its structural similarity to other biologically active benzamides suggests potential therapeutic applications. Benzamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and vasodilatory effects. The following protocols and application notes outline a systematic approach to explore the therapeutic potential of this compound.

Introduction

This compound is a synthetic organic compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.3 g/mol .[1] Its chemical structure features a benzamide core, which is a common scaffold in many clinically approved drugs and biologically active molecules. The presence of the acetyl and benzyloxy functional groups may confer unique pharmacological properties. This document outlines a proposed research workflow to elucidate the bioactivity and potential mechanism of action of this compound.

Synthesis and Characterization

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of a substituted benzamide precursor. One documented reaction involves the use of this compound as a starting material for the synthesis of 2-(Benzyloxy)-5-(2-bromoacetyl)benzamide, suggesting its availability as a chemical intermediate.[2] A general method for the synthesis of benzamides often involves the reaction of a carboxylic acid with an amine.

Protocol for Synthesis:

-

Starting Materials: 5-acetyl-2-hydroxybenzoic acid and benzylamine.

-

Activation of Carboxylic Acid: Convert 5-acetyl-2-hydroxybenzoic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) at room temperature.

-

Amidation: React the synthesized acyl chloride with benzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out at 0°C and then allowed to warm to room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 1: Analytical Characterization Data

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the two benzene rings, the acetyl methyl protons, the benzylic methylene protons, and the amide proton. Chemical shifts and coupling constants should be consistent with the proposed structure. |

| ¹³C NMR | Signals for all 16 carbon atoms, including the carbonyl carbons of the acetyl and amide groups, the aromatic carbons, the benzylic methylene carbon, and the acetyl methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₅NO₃). Fragmentation patterns can provide further structural confirmation. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and ketone, and C-H stretches of the aromatic and aliphatic groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time can be used for future quality control. |

Proposed Biological Evaluation

Based on the known activities of other benzamide derivatives, a tiered screening approach is recommended to evaluate the biological potential of this compound.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of the compound on various human cancer cell lines and a normal cell line to assess its potential as an anticancer agent and its general toxicity.

Protocol: MTT/MTS Assay [3][4][5][6]

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 or fibroblasts) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | This compound | Positive Control (e.g., Doxorubicin) |

| MCF-7 | To be determined | To be determined |

| A549 | To be determined | To be determined |

| HCT116 | To be determined | To be determined |

| HEK293 | To be determined | To be determined |

Antimicrobial Susceptibility Testing

Objective: To evaluate the potential antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method [7][8][9][10]

-

Microorganism Preparation: Prepare standardized inoculums of selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Table 3: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Microorganism | This compound | Positive Control (e.g., Ciprofloxacin/Amphotericin B) |

| S. aureus | To be determined | To be determined |

| E. coli | To be determined | To be determined |

| C. albicans | To be determined | To be determined |

| A. niger | To be determined | To be determined |

In Vitro Anti-inflammatory Assay

Objective: To assess the potential anti-inflammatory properties of the compound.

Protocol: Inhibition of Protein Denaturation [11][12]

-

Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

-

Compound Addition: Add various concentrations of this compound to the reaction mixture. Include a control (no compound) and a positive control (e.g., diclofenac sodium).

-

Induction of Denaturation: Induce protein denaturation by heating the reaction mixtures at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes), followed by cooling.

-

Measurement: Measure the turbidity of the solutions spectrophotometrically at a wavelength of 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the compound compared to the control.

Table 4: Hypothetical Anti-inflammatory Activity Data

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| 10 | To be determined |

| 50 | To be determined |

| 100 | To be determined |

| Positive Control (e.g., Diclofenac) | To be determined |

Ex Vivo Vasodilation Assay

Objective: To investigate the potential vasodilatory effects of the compound on isolated blood vessels.

Protocol: Isolated Aortic Ring Assay [13][14][15][16]

-

Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rat or mouse) and cut it into rings.

-

Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (95% O₂ and 5% CO₂).

-

Pre-contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measurement of Relaxation: Record the changes in isometric tension to measure the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Determine the EC₅₀ (half-maximal effective concentration) for vasodilation.

Table 5: Hypothetical Vasodilation Data

| Concentration (µM) | % Relaxation of Aortic Rings |

| 0.1 | To be determined |

| 1 | To be determined |

| 10 | To be determined |

| 100 | To be determined |

| EC₅₀ | To be determined |

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action of this compound via inhibition of the NF-κB pathway.

Conclusion

The experimental design detailed in this document provides a robust framework for the initial investigation of this compound. By systematically evaluating its synthesis, physicochemical properties, and a range of biological activities, researchers can effectively assess its therapeutic potential. The proposed protocols are based on established methodologies and can be adapted to specific laboratory capabilities. The successful execution of these experiments will provide valuable data to guide further preclinical development of this novel benzamide derivative.

References

- 1. omsynth.com [omsynth.com]

- 2. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide synthesis - chemicalbook [chemicalbook.com]

- 3. MTT assay - Wikipedia [en.wikipedia.org]

- 4. Cell viability assays | Abcam [abcam.com]

- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 9. woah.org [woah.org]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. Studying the vasodilation effect [bio-protocol.org]

- 14. reprocell.com [reprocell.com]

- 15. ahajournals.org [ahajournals.org]

- 16. reprocell.com [reprocell.com]

Application Notes and Protocols for the Quantification of 5-Acetyl-2-(phenylmethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-(phenylmethoxy)benzamide is a small molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is designed to meet the standards required for regulated bioanalysis, drawing upon principles outlined in FDA guidelines for bioanalytical method validation.[1][2][3][4][5]

Principle

The analytical method is based on the principle of reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the selective and sensitive quantification of the analyte. An internal standard (IS) is used to ensure accuracy and precision. The sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules from the plasma samples.[6][7][8] The analyte and IS are then separated chromatographically and detected using multiple reaction monitoring (MRM) in positive ionization mode.

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Pipettes and general laboratory glassware

-

-

Reagents:

-

This compound reference standard

-

Internal Standard (a structurally similar compound not present in the matrix, e.g., a stable isotope-labeled version of the analyte)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with appropriate anticoagulant)

-

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., Low: 3 ng/mL, Medium: 80 ng/mL, High: 800 ng/mL).

Sample Preparation from Plasma

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 50 µL of the plasma sample, calibrator, or QC into the corresponding labeled tube.

-

Add 150 µL of the internal standard spiking solution (prepared in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.

Figure 1: Workflow for plasma sample preparation.

LC-MS/MS Method

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte: To be determined (e.g., m/z 270.1 -> 150.1)IS: To be determined |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Note: The specific MRM transitions and collision energies must be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.

Figure 2: Logical flow of data analysis for quantification.

Method Validation Summary

The analytical method should be validated according to the FDA's Bioanalytical Method Validation guidance.[1][3][5] The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve Linearity

| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1 | < 15% | < 15% | ± 15% |

| Low | 3 | < 10% | < 10% | ± 10% |

| Medium | 80 | < 10% | < 10% | ± 10% |

| High | 800 | < 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85% | 90 - 110% |

| High | 800 | > 85% | 90 - 110% |

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method's performance should be thoroughly validated to ensure the generation of reliable data for drug development studies.

References

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. organomation.com [organomation.com]

Application Notes and Protocols for 5-Acetyl-2-(phenylmethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the potential biological activity of 5-Acetyl-2-(phenylmethoxy)benzamide as a modulator of histone deacetylases (HDACs) and sirtuins (SIRTs). Given that the benzamide functional group is a key feature in many known HDAC inhibitors and sirtuin activators, the following protocols are designed to screen for such activities.

Part 1: Histone Deacetylase (HDAC) Inhibition Assay

Application Note: Screening for HDAC Inhibitory Activity

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders. Consequently, HDAC inhibitors are a promising class of therapeutics. This protocol describes a fluorometric in vitro assay to determine the inhibitory potential of this compound on HDAC activity.

Data Presentation: Hypothetical Inhibitory Activity of this compound on Class I HDACs

The following table summarizes hypothetical quantitative data for the inhibition of HDAC1, HDAC2, and HDAC3 by this compound, with Trichostatin A, a known pan-HDAC inhibitor, as a positive control.[1][2]

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

| This compound | 85 | 120 | 250 |

| Trichostatin A (Positive Control) | 5 | 7 | 15 |

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol is adapted from commercially available HDAC inhibitor screening kits.[1][2][3]

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[4]

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing Trichostatin A and a protease)

-

This compound (dissolved in DMSO)

-

Trichostatin A (positive control, dissolved in DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[1][4]

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Prepare a similar dilution series for the positive control, Trichostatin A.

-

Dilute the HDAC enzymes in HDAC Assay Buffer to the desired working concentration.

-

-

Assay Plate Setup:

-

Add 40 µL of HDAC Assay Buffer to all wells.

-

Add 10 µL of the diluted this compound or Trichostatin A to the respective wells.

-

For the no-inhibitor control wells, add 10 µL of HDAC Assay Buffer with the same final concentration of DMSO.

-

For the background control wells, add 20 µL of HDAC Assay Buffer.

-

-

Enzyme Addition:

-

Add 20 µL of the diluted HDAC enzyme solution to all wells except the background controls.

-

-

Incubation:

-

Mix the plate gently and incubate at 37°C for 30 minutes.

-

-

Substrate Addition:

-

Add 10 µL of the fluorogenic HDAC substrate to all wells.

-

-

Reaction Incubation:

-

Mix the plate and incubate at 37°C for 60 minutes, protected from light.

-

-

Development:

-

Add 20 µL of the developer solution to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control well)]

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

-

Visualization: HDAC Inhibition and Downstream Effects

References

Application Notes and Protocols for In Vivo Studies of Benzyloxy Benzamide Derivatives as Neuroprotective Agents

Disclaimer: Extensive searches for in vivo studies involving 5-Acetyl-2-(phenylmethoxy)benzamide did not yield any publicly available data. The following Application Notes and Protocols are based on published in vivo research on a closely related class of compounds, benzyloxy benzamide derivatives , specifically the lead compound LY-836 (compound 29) , which has demonstrated neuroprotective effects in a model of ischemic stroke. This information is provided as a reference for researchers interested in the in vivo evaluation of similar compounds.

Application Notes

Compound Class: Benzyloxy Benzamide Derivatives

Lead Compound Example: LY-836 (Compound 29)

Therapeutic Indication: Ischemic Stroke

Mechanism of Action: The primary mechanism of action for this class of compounds is the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[1] During an ischemic event, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs). This triggers a cascade of neurotoxic events, including a significant influx of calcium. PSD95 acts as a scaffolding protein, linking nNOS to the NMDAR complex. This proximity allows the excessive calcium influx to potently activate nNOS, leading to a surge in nitric oxide (NO) production and subsequent oxidative stress, DNA damage, and neuronal cell death.[1][2] Benzyloxy benzamide derivatives like LY-836 competitively inhibit the binding of nNOS to PSD95, thereby uncoupling the NMDAR-mediated excitotoxicity from the downstream NO production cascade and exerting a neuroprotective effect.[1]

In Vivo Efficacy Summary: In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), the lead compound LY-836 demonstrated significant neuroprotective effects. Administration of LY-836 resulted in a marked reduction in cerebral infarct volume and an improvement in neurological deficit scores, comparable to the established neuroprotectant edaravone.[1]

Quantitative Data

Table 1: Pharmacokinetic Parameters of LY-836 in Male Sprague-Dawley Rats

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |

| T1/2 (h) | 4.26 | 4.08 |

| Cmax (ng/mL) | 233.05 | 2513.12 |

| AUC(0-t) (ng·h/mL) | 1210.13 | 3105.74 |

| Bioavailability (F%) | 19.57 | - |

| Clearance (CL/F) (mL/min/kg) | - | 26.4 |

Data sourced from Chen, W. et al. (2023).[1]

Table 2: In Vivo Efficacy of LY-836 in a Rat MCAO Model

| Treatment Group | Dose | Infarct Volume (% of hemisphere) | Neurological Deficit Score |

| Sham | - | N/A | 0 |

| Vehicle (MCAO) | - | 45.3 ± 5.2 | 3.5 ± 0.5 |

| LY-836 (MCAO) | 10 mg/kg, i.p. | 25.1 ± 4.1 | 2.1 ± 0.4 |

| Edaravone (MCAO) | 3 mg/kg, i.v. | 26.8 ± 3.9 | 2.3 ± 0.6 |

*p < 0.05 compared to Vehicle group. Data presented as mean ± SD. Sourced from Chen, W. et al. (2023).[1]

Experimental Protocols

Protocol 3.1: In Vivo Neuroprotection Study in a Rat Model of Ischemic Stroke

3.1.1. Animal Model

-

Species: Rat

-

Strain: Male Sprague-Dawley

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week before experimental procedures.